Cas no 169555-93-5 (Fmoc-4-Pal-OH)

Fmoc-4-Pal-OH (Fmoc-4-pyridylalanine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting group, enabling selective deprotection under mild basic conditions. The 4-pyridyl side chain introduces a heteroaromatic functionality, which can participate in coordination chemistry or serve as a hydrogen bond acceptor. This compound is particularly valuable for incorporating structural diversity into peptides, facilitating applications in medicinal chemistry and bioconjugation. Its high purity and stability under standard SPPS conditions make it a reliable building block for complex peptide architectures. Proper handling requires protection from moisture and storage at controlled temperatures.
Fmoc-4-Pal-OH structure
Fmoc-4-Pal-OH structure
Product Name:Fmoc-4-Pal-OH
CAS No:169555-93-5
MF:C8H9FN2O2
MW:184.167665243149
CID:137868
PubChem ID:10330017
Update Time:2025-10-22

Fmoc-4-Pal-OH Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinepropanoicacid, a-amino-6-fluoro-, (S)- (9CI)
    • FMOC-4-PAL-OH
    • N-alpha-(9-FluorenylMethyloxycarbonyl)-3-(4-pyridyl)-L-alanine
    • (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-PYRIDIN-4-YL-PROPIONIC ACID
    • FMOC-4'-PYRIDYL-L-ALA
    • FMOC-ALA(4'-PYRIDYL)-OH
    • FMOC-ALA(4-PYRIDYL)-OH
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-3-(4-PYRIDYL)-L-ALANINE
    • RARECHEM BK PT 0241
    • FMOC-L-4-PAL
    • FMOC-L-4PAL-OH
    • FMOC-ALA(4-PYRI)-OH
    • FMOC-L-4-PYRIDYLALANINE
    • FMOC-3-(4-PYRIDINYL)ALANINE
    • (S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid
    • (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid
    • AKOS006367290
    • F16922
    • (S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoicacid
    • 169555-93-5
    • PSPBMVIGHPBZQZ-LURJTMIESA-N
    • SCHEMBL7280596
    • Fmoc-4-Pal-OH
    • Inchi: 1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1
    • InChI Key: PSPBMVIGHPBZQZ-LURJTMIESA-N
    • SMILES: FC1=CC=C(C=N1)C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 184.06480570g/mol
  • Monoisotopic Mass: 184.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • PSA: 88.52000
  • LogP: 4.00690

Fmoc-4-Pal-OH Security Information

  • WGK Germany:3
  • Storage Condition:2-8°C

Fmoc-4-Pal-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F657868-10mg
Fmoc-4-Pal-OH
169555-93-5
10mg
$ 50.00 2022-06-04
TRC
F657868-50mg
Fmoc-4-Pal-OH
169555-93-5
50mg
$ 70.00 2022-06-04
TRC
F657868-100mg
Fmoc-4-Pal-OH
169555-93-5
100mg
$ 95.00 2022-06-04

Fmoc-4-Pal-OH Related Literature

Additional information on Fmoc-4-Pal-OH

Professional Introduction to Fmoc-4-Pal-OH (CAS No. 169555-93-5)

Fmoc-4-Pal-OH, with the chemical name N-(9-fluorenylmethoxycarbonyl)-4-aminopalmitic acid, is a specialized compound widely utilized in the field of pharmaceutical synthesis and peptide chemistry. This compound, identified by its CAS number CAS No. 169555-93-5, plays a crucial role in the development of advanced biomedical products, particularly in the synthesis of peptide-based drugs and biomaterials. The unique structural properties of Fmoc-4-Pal-OH make it an invaluable tool for researchers and chemists working on innovative therapeutic solutions.

The Fmoc (fluorenylmethoxycarbonyl) group in the molecule is a key feature that enhances its utility in peptide synthesis. This protective group is commonly employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure high fidelity in peptide assembly. The presence of the 4-aminopalmitic acid moiety contributes to the compound's ability to serve as a building block for more complex peptides, offering a balance between solubility and stability. These characteristics make Fmoc-4-Pal-OH particularly suitable for applications where precise control over peptide structure is essential.

In recent years, there has been significant interest in the development of novel peptides for therapeutic applications. The use of compounds like Fmoc-4-Pal-OH has enabled researchers to create more intricate and functional peptides with enhanced biological activity. For instance, studies have shown that peptides incorporating palmitic acid residues exhibit improved pharmacokinetic properties, making them more effective in drug delivery systems. The incorporation of the Fmoc group ensures that these peptides can be synthesized with high precision, reducing the likelihood of impurities that could compromise their efficacy.

The compound's versatility extends beyond its role in peptide synthesis. It has also been explored in the development of biomaterials and drug carriers. Researchers have leveraged the unique properties of Fmoc-4-Pal-OH to create polymers and hydrogels that can be used for targeted drug delivery. These materials can be engineered to release therapeutic agents at specific sites within the body, improving treatment outcomes while minimizing side effects. The stability provided by the Fmoc group ensures that these materials remain intact during storage and transport, further enhancing their practicality.

Advancements in synthetic chemistry have also contributed to the growing use of Fmoc-4-Pal-OH in drug development. Modern synthetic techniques allow for the efficient production of this compound on an industrial scale, making it more accessible to researchers worldwide. Additionally, innovations in purification methods have improved its purity, ensuring that it meets the stringent requirements of pharmaceutical applications. These improvements have not only accelerated research but also opened new avenues for therapeutic innovation.

The impact of compounds like Fmoc-4-Pal-OH on biomedical research is further highlighted by their role in addressing complex diseases. For example, peptides derived from this compound have been investigated for their potential in treating neurological disorders, cancer, and inflammatory conditions. The ability to precisely modify peptide structures using tools like Fmoc-4-Pal-OH allows researchers to develop targeted therapies that can interact with specific biological pathways. This level of precision is crucial for creating treatments that are both effective and well-tolerated by patients.

In conclusion, Fmoc-4-Pal-OH (CAS No. 169555-93-5) is a multifaceted compound with significant applications in pharmaceutical synthesis and biomedical research. Its unique structural features make it an indispensable tool for developing advanced peptide-based drugs and biomaterials. As research continues to evolve, the utility of this compound is expected to expand further, contributing to groundbreaking advancements in medicine and biotechnology.

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